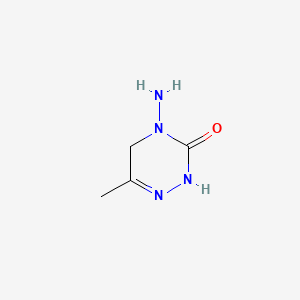
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one
概述
描述
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one is an organic compound with the molecular formula C4H9N4O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its unique structure, which includes an amino group, a methyl group, and a ketone group, making it a versatile molecule in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Ammonia Cyanic Acid and Urea Reaction: This method involves the reaction of ammonia cyanic acid with urea under acidic or basic conditions to form 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one.
Pyrolysis of Urea Amine: Urea amine undergoes pyrolysis at high temperatures to yield the desired compound.
Phosgene Method: This involves the reaction of urea amine with phosgene to produce this compound.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using the ammonia cyanic acid and urea reaction due to its efficiency and cost-effectiveness. The reaction is carried out in reactors with controlled temperature and pH to optimize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
科学研究应用
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the synthesis of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine: Similar structure but with an acetyl group instead of an amino group.
4-Amino-2,6-dimethyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine: Contains additional methyl and thioxo groups.
Uniqueness
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C4H8N4O |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
4-amino-6-methyl-2,5-dihydro-1,2,4-triazin-3-one |
InChI |
InChI=1S/C4H8N4O/c1-3-2-8(5)4(9)7-6-3/h2,5H2,1H3,(H,7,9) |
InChI 键 |
FIFXOUHQMGZUTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NNC(=O)N(C1)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













